(E)-ethyl 3-(4-ethylphenyl)acrylate (E)-ethyl 3-(4-ethylphenyl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20382111
InChI: InChI=1S/C13H16O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-10H,3-4H2,1-2H3/b10-9+
SMILES:
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol

(E)-ethyl 3-(4-ethylphenyl)acrylate

CAS No.:

Cat. No.: VC20382111

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

(E)-ethyl 3-(4-ethylphenyl)acrylate -

Specification

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name ethyl (E)-3-(4-ethylphenyl)prop-2-enoate
Standard InChI InChI=1S/C13H16O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-10H,3-4H2,1-2H3/b10-9+
Standard InChI Key NXQYAHYRAUTZPE-MDZDMXLPSA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=C/C(=O)OCC
Canonical SMILES CCC1=CC=C(C=C1)C=CC(=O)OCC

Introduction

Chemical Structure and Classification

Molecular Architecture

(E)-Ethyl 3-(4-ethylphenyl)acrylate features an ethyl ester group (COOCH2CH3-\text{COOCH}_2\text{CH}_3) attached to a propenoate backbone, which is further substituted with a 4-ethylphenyl moiety. The E-configuration of the double bond between C2 and C3 ensures spatial alignment critical for its reactivity.

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC13H16O2\text{C}_{13}\text{H}_{16}\text{O}_{2}
Molecular Weight204.26 g/mol
IUPAC NameEthyl (E)-3-(4-ethylphenyl)prop-2-enoate
CAS NumberNot publicly disclosed
SMILESCCC1=CC=C(C=C1)C=CC(=O)OCC

The ethyl group on the phenyl ring enhances hydrophobic interactions, making the compound suitable for non-polar solvents and polymer matrices.

Synthesis Methods

Esterification Reaction

The primary synthesis route involves the acid-catalyzed esterification of 3-(4-ethylphenyl)acrylic acid with ethanol. Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) is typically employed as a catalyst under reflux conditions (60–80°C), achieving yields exceeding 85%.

3-(4-Ethylphenyl)acrylic acid+EthanolH2SO4(E)-Ethyl 3-(4-ethylphenyl)acrylate+H2O\text{3-(4-Ethylphenyl)acrylic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{(E)-Ethyl 3-(4-ethylphenyl)acrylate} + \text{H}_2\text{O}

Key Parameters:

  • Catalyst Concentration: 1–2% (v/v) H2SO4\text{H}_2\text{SO}_4

  • Reaction Time: 6–8 hours

  • Purification: Vacuum distillation or column chromatography.

Alternative Methods

Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers a milder alternative, though it is less common due to higher costs.

Physicochemical Properties

PropertyValue (Predicted)
Melting PointNot determined
Flash Point>150°C
LogP (Partition Coefficient)3.2 ± 0.3

The conjugated double bond enables participation in electrophilic addition and polymerization reactions.

Industrial and Scientific Applications

Polymer Science

(E)-Ethyl 3-(4-ethylphenyl)acrylate is a key monomer in synthesizing acrylate-based polymers. Its polymerization via free-radical mechanisms produces materials with enhanced UV stability and mechanical strength, ideal for coatings and adhesives.

Pharmaceutical Research

Preliminary studies suggest its potential as a drug delivery vector. The ethylphenyl group facilitates hydrophobic interactions with lipid bilayers, enabling encapsulation of therapeutic agents.

Table 3: Comparative Analysis with Similar Acrylates

CompoundReactivityApplications
(E)-Ethyl 3-(3-chloro-4-methylphenyl)acrylateHighOrganic synthesis
Ethyl 3-(4-cyanophenyl)acrylateModeratePhotoresist materials

Research Findings and Biological Interactions

Polymerization Efficiency

Studies indicate that homopolymers of (E)-ethyl 3-(4-ethylphenyl)acrylate exhibit glass transition temperatures (TgT_g) between 45–60°C, suitable for flexible coatings.

Protein Binding Studies

In vitro assays demonstrate weak interactions with serum albumin (Kd104MK_d \approx 10^{-4} \, \text{M}), suggesting limited bioaccumulation risks.

Future Directions

Advanced Material Development

Research could explore copolymerization with styrene or methyl methacrylate to tailor thermal and mechanical properties for aerospace applications.

Targeted Drug Delivery

Functionalizing the ethylphenyl moiety may enhance binding to cancer cell receptors, enabling site-specific drug release.

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